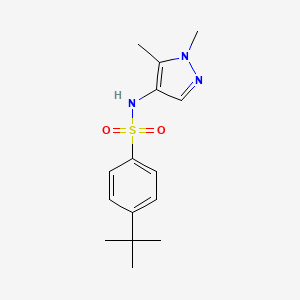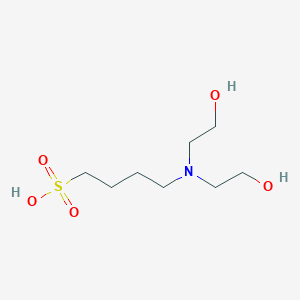![molecular formula C15H19F3N2O2 B7518243 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPB is a piperazine derivative that acts as a selective antagonist of the serotonin 5-HT1A receptor.
Wirkmechanismus
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking the 5-HT1A receptor, this compound increases the release of serotonin and other neurotransmitters, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models and humans. It has also been shown to have a neuroprotective effect against ischemic injury and to inhibit tumor growth in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid is its high selectivity for the 5-HT1A receptor, which reduces the risk of off-target effects. However, this compound has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid research. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to develop more soluble derivatives of this compound to overcome its low solubility in water. Additionally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for the 5-HT1A receptor could lead to the development of new drugs for the treatment of various disorders.
Synthesemethoden
The synthesis of 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid involves the reaction of 3-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with butyric acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have a neuroprotective effect against ischemic injury and has potential use in the treatment of Alzheimer's disease. In psychiatry, this compound has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, this compound has been shown to have anti-tumor activity and has potential use in the treatment of cancer.
Eigenschaften
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)12-3-1-4-13(11-12)20-9-7-19(8-10-20)6-2-5-14(21)22/h1,3-4,11H,2,5-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGUYBPATATYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)

![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)
![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)




![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)

![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)